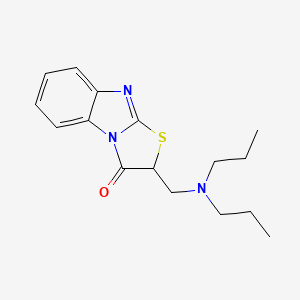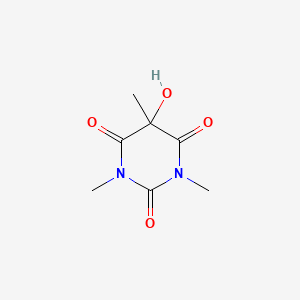
2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of a benzimidazole derivative with a thiazole precursor. One common method involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature to form 1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone . This intermediate can then be reacted with dipropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]benzimidazole derivatives.
Substitution: Formation of substituted thiazolo[3,2-a]benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of 2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may modulate the immune response by affecting the production of cytokines and other immune mediators.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.
6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone: Used as an intermediate in the synthesis of various thiazolo[3,2-a]benzimidazole derivatives.
Uniqueness
2-((Dipropylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the presence of the dipropylamino group, which may enhance its biological activity and selectivity. This structural feature distinguishes it from other thiazolo[3,2-a]benzimidazole derivatives and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
22916-54-7 |
|---|---|
Fórmula molecular |
C16H21N3OS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[(dipropylamino)methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H21N3OS/c1-3-9-18(10-4-2)11-14-15(20)19-13-8-6-5-7-12(13)17-16(19)21-14/h5-8,14H,3-4,9-11H2,1-2H3 |
Clave InChI |
PZBSJGWNLUCYPX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1C(=O)N2C3=CC=CC=C3N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)

![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)






![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
